
(2S)-1,4-dioxane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1,4-dioxane-2-carbaldehyde: is an organic compound characterized by a dioxane ring with an aldehyde functional group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1,4-dioxane-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-hydroxyacetaldehyde with ethylene glycol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst, at elevated temperatures to facilitate the formation of the dioxane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-1,4-dioxane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the dioxane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed:
Oxidation: (2S)-1,4-dioxane-2-carboxylic acid.
Reduction: (2S)-1,4-dioxane-2-methanol.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2S)-1,4-dioxane-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive compounds. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism by which (2S)-1,4-dioxane-2-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde is converted to an alcohol through the addition of hydrogen atoms from the reducing agent.
Molecular Targets and Pathways: The molecular targets of this compound and its derivatives can vary widely. In biological systems, its derivatives may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,4-dioxane: A structurally similar compound without the aldehyde functional group.
1,3-dioxane-2-carbaldehyde: A positional isomer with the aldehyde group at the second position of a 1,3-dioxane ring.
2,2-dimethyl-1,3-dioxane-4-carbaldehyde: A derivative with additional methyl groups on the dioxane ring.
Uniqueness: (2S)-1,4-dioxane-2-carbaldehyde is unique due to its specific stereochemistry and the presence of the aldehyde functional group
Eigenschaften
Molekularformel |
C5H8O3 |
|---|---|
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
(2S)-1,4-dioxane-2-carbaldehyde |
InChI |
InChI=1S/C5H8O3/c6-3-5-4-7-1-2-8-5/h3,5H,1-2,4H2/t5-/m1/s1 |
InChI-Schlüssel |
SOYANKPFXHJUCE-RXMQYKEDSA-N |
Isomerische SMILES |
C1CO[C@@H](CO1)C=O |
Kanonische SMILES |
C1COC(CO1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


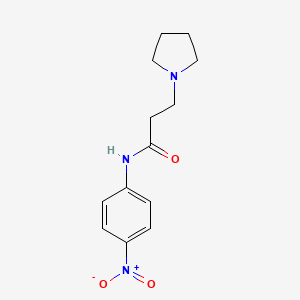
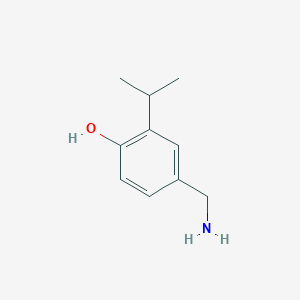

![2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide](/img/structure/B14016759.png)
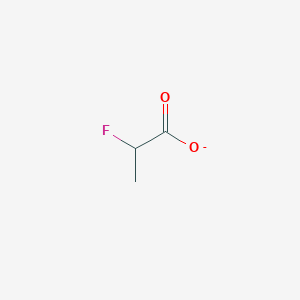
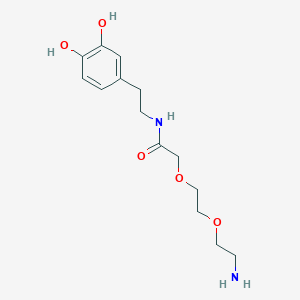
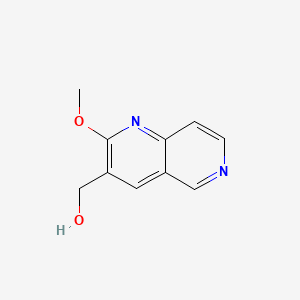


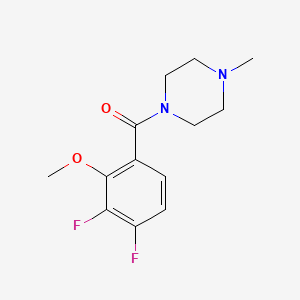
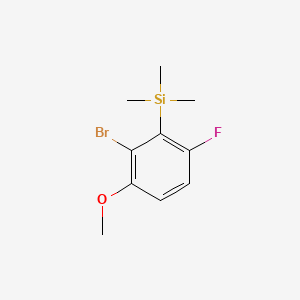
![Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14016823.png)


